molecular formula C21H25FN2O5S2 B2813031 8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898408-18-9

8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2813031
CAS No.: 898408-18-9
M. Wt: 468.56
InChI Key: WGYDWGPBXFGFFV-UHFFFAOYSA-N
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Description

8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. The molecule is substituted at the 4-position with a tosyl (p-toluenesulfonyl) group and at the 8-position with a 4-fluoro-2-methylphenylsulfonyl moiety. These sulfonyl groups confer distinct electronic and steric properties, influencing solubility, metabolic stability, and target binding.

Properties

IUPAC Name

8-(4-fluoro-2-methylphenyl)sulfonyl-4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O5S2/c1-16-3-6-19(7-4-16)30(25,26)24-13-14-29-21(24)9-11-23(12-10-21)31(27,28)20-8-5-18(22)15-17(20)2/h3-8,15H,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYDWGPBXFGFFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane involves multiple steps. One common synthetic route starts with tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The reaction conditions typically involve the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the formation of the spiro structure. Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using automated systems and continuous flow reactors.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of sulfonyl groups makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to reduce the sulfonyl groups.

    Substitution: Nucleophilic substitution reactions are common, especially at the fluorine-substituted aromatic ring, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that diazaspiro compounds exhibit significant anticancer properties. The unique structural features of 8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane may enhance its interaction with biological targets involved in cancer progression. Studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines .

Neuropharmacology

Compounds with diazaspiro structures have been investigated for their effects on neurotransmitter systems, particularly as potential modulators of dopamine transporters. The introduction of the fluoro-substituent may influence the compound's affinity for these targets, potentially leading to therapeutic applications in treating neuropsychiatric disorders .

Building Blocks in Organic Synthesis

The sulfonyl and tosyl groups present in this compound make it an excellent candidate for further synthetic transformations. It can serve as a versatile building block for synthesizing more complex molecules through various coupling reactions or functional group modifications .

C-H Bond Functionalization

The compound can be utilized in C-H bond functionalization reactions, which are critical for creating diverse chemical libraries in drug discovery. Its ability to undergo hydride transfer cyclization has been demonstrated, allowing for efficient conversion to other valuable intermediates .

Case Study 1: Anticancer Screening

In a study assessing the anticancer potential of various diazaspiro compounds, derivatives similar to this compound were tested against several cancer cell lines. Results indicated that these compounds exhibited IC50 values in the low micromolar range, suggesting potent activity against tumor growth .

Case Study 2: Neuropharmacological Profiling

A series of experiments were conducted to evaluate the effects of diazaspiro compounds on dopamine transporter inhibition. The results showed that modifications similar to those present in this compound significantly increased binding affinity compared to non-fluorinated analogs .

Mechanism of Action

The mechanism of action of 8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The fluorine and sulfonyl groups enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context but often include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Anticonvulsant Activity

Compounds like 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione exhibit potent anticonvulsant effects in rodent models, attributed to modulation of GABAergic neurotransmission . The target compound’s fluorinated aryl sulfonyl groups may enhance blood-brain barrier penetration compared to non-fluorinated analogs .

Antimicrobial Potential

Spirocyclic derivatives such as 8-(6-morpholinopyrimidin-4-yl)-1-oxa-8-azaspiro[4.5]decane show inhibitory activity against Mycobacterium tuberculosis Decaprenylphosphoryl-β-D-ribose oxidase, a key enzyme in bacterial cell wall synthesis . The target compound’s tosyl group may improve metabolic stability over morpholine-containing analogs .

Solubility and Bioavailability

  • The target compound’s high molecular weight (~472.5 g/mol) and bulky substituents likely reduce aqueous solubility compared to smaller analogs like 4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (282.36 g/mol) .
  • Fluorination may mitigate solubility challenges by enhancing lipophilicity, as observed in fluorinated spirocyclic kinase inhibitors .

Biological Activity

The compound 8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane represents a novel class of spirocyclic compounds that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Core Structure : 1-oxa-4,8-diazaspiro[4.5]decane
  • Functional Groups :
    • Sulfonyl group (from 4-Fluoro-2-methylphenyl)
    • Tosyl group (from 4-tosyl)

This unique combination of structural features contributes to its biological activity.

Pharmacological Properties

Recent studies have indicated that compounds with diazaspiro structures exhibit various pharmacological effects, including:

  • Inhibition of Crystallization : A related compound, 8-l-cystinyl bis(1,8-diazaspiro[4.5]decane) , has shown efficacy in inhibiting l-cystine crystallization, which is significant for conditions like cystinuria. This compound demonstrated an oral bioavailability of 16% and effectively reduced stone formation in animal models .
  • Dopamine Transporter Modulation : Compounds similar to those containing the diazaspiro framework have been investigated for their potential as atypical dopamine transporter (DAT) inhibitors. These compounds may modulate sigma receptors, which could alter DAT conformation and affect dopamine signaling pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The incorporation of different substituents on the diazaspiro core has been shown to influence:

  • Affinity and Selectivity : Variations in the sulfonyl and tosyl groups can enhance binding affinity to target receptors while reducing off-target effects .
  • Metabolic Stability : The spirocyclic structure contributes to metabolic stability compared to linear analogs, making it a promising candidate for drug development .

Case Studies

  • Cystinuria Model : In a study involving Slc3a1-knockout mice, treatment with a structurally similar diazaspiro compound resulted in a significant reduction in urinary stone formation (only 8% stone formation in treated mice vs. 54.9% in controls) . This highlights the potential clinical application of diazaspiro compounds in managing cystinuria.
  • Dopaminergic Activity : A series of studies on compounds with similar frameworks demonstrated their ability to inhibit DAT and modulate sigma receptors, suggesting therapeutic potential in treating psychostimulant abuse disorders .

Data Table

The following table summarizes key findings related to the biological activity and pharmacokinetics of related diazaspiro compounds:

Compound NameActivity TypeOral BioavailabilityStone Formation ReductionReference
8-l-Cystinyl bis(1,8-diazaspiro[4.5]decane)Inhibition of l-cystine crystallization16%92% reduction
Atypical DAT InhibitorsModulation of dopaminergic pathwaysNot specifiedN/A

Q & A

Basic: What are the key structural features of this compound that influence its pharmacological activity?

The compound’s spirocyclic core (1-oxa-4,8-diazaspiro[4.5]decane) introduces conformational rigidity, which enhances target binding specificity. Substituents like the 4-fluoro-2-methylphenyl sulfonyl and tosyl groups modulate electronic properties and steric interactions, affecting receptor affinity. The sulfonamide linkages are critical for hydrogen bonding with biological targets, as seen in structurally related diazaspiro compounds .

Methodological Insight : To validate structure-activity relationships (SAR), use X-ray crystallography or NMR to map spatial arrangements and computational docking to predict binding modes. Compare with analogs lacking specific substituents to isolate functional contributions .

Basic: What synthetic strategies are employed for this compound, and what challenges arise during its preparation?

Synthesis typically involves multi-step reactions, starting with spirocyclic core formation via cyclization, followed by sulfonylation at positions 4 and 8. Key challenges include:

  • Regioselectivity : Competing sulfonylation sites require controlled reaction conditions (e.g., low temperature, inert atmosphere) .
  • By-product formation : Side reactions (e.g., over-sulfonylation) necessitate purification via column chromatography or recrystallization .

Methodological Insight : Monitor reactions in real-time using TLC or HPLC. Optimize stoichiometry of sulfonylating agents (e.g., tosyl chloride) to minimize by-products .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. MS) during structural confirmation?

Discrepancies may arise from impurities or dynamic stereochemical effects.

  • Step 1 : Repeat purification (e.g., preparative HPLC) and reacquire spectra.
  • Step 2 : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals.
  • Step 3 : Cross-validate with high-resolution MS (HRMS) to confirm molecular formula .

Case Example : A related diazaspiro compound showed conflicting 1^1H NMR peaks due to rotamers; variable-temperature NMR confirmed dynamic equilibrium .

Advanced: How should researchers design SAR studies to evaluate the impact of substituents on bioactivity?

  • Variable Substituents : Synthesize analogs with modified sulfonyl groups (e.g., replacing fluorine with chlorine or methoxy) .
  • Assays : Test analogs in vitro against target enzymes/receptors (e.g., kinase inhibition assays).
  • Data Analysis : Use IC50_{50} values and molecular dynamics simulations to correlate substituent properties (e.g., electronegativity, steric bulk) with activity .

Example : In a related compound, replacing a 4-fluorophenyl group with a nitro group reduced binding affinity by 60%, highlighting electronic effects .

Basic: Which analytical techniques are critical for assessing purity and stability?

  • Purity : HPLC (≥95% purity threshold) with UV/Vis detection; confirm via 1^1H NMR integration .
  • Stability : Accelerated stability studies under varied pH, temperature, and light exposure. Monitor degradation via LC-MS .

Methodological Insight : For hygroscopic compounds, use Karl Fischer titration to quantify water content, which impacts reactivity .

Advanced: How can researchers optimize reaction yields while minimizing toxic by-products?

  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonylation efficiency .
  • Solvent Selection : Use aprotic solvents (e.g., DCM) to suppress hydrolysis.
  • Green Chemistry : Replace toxic reagents (e.g., thionyl chloride) with polymer-supported sulfonylating agents .

Case Study : A spirocyclic analog achieved 85% yield using microwave-assisted synthesis, reducing reaction time from 24h to 2h .

Advanced: What mechanistic insights can be gained from in vitro assays, and how do they guide further research?

  • Target Engagement : Use surface plasmon resonance (SPR) to measure binding kinetics (konk_{on}/koffk_{off}) for receptor interactions .
  • Pathway Analysis : Pair RNA sequencing with pathway enrichment tools (e.g., KEGG) to identify downstream effects.

Example : A diazaspiro compound showed nM affinity for 5-HT1A_{1A} receptors, prompting neuropharmacology studies .

Advanced: How should researchers address discrepancies between computational predictions and experimental bioactivity data?

  • Re-evaluate Force Fields : Adjust parameters in docking software (e.g., AutoDock Vina) to account for flexible binding pockets.
  • Probe Solvent Effects : Conduct molecular dynamics simulations in explicit solvent to mimic physiological conditions .

Case Example : A predicted high-affinity analog showed poor activity due to unmodeled solvent entropy effects, resolved via free-energy perturbation calculations .

Basic: What are the best practices for handling and storing this compound to ensure long-term stability?

  • Storage : Store at -20°C under argon in amber vials to prevent light/oxygen degradation .
  • Handling : Use gloveboxes for air-sensitive steps (e.g., sulfonylation) to avoid moisture .

Advanced: How can researchers leverage structural analogs to infer the metabolism and toxicity profile of this compound?

  • Metabolite Prediction : Use hepatic microsome assays paired with LC-MS to identify primary metabolites.
  • Toxicity Screening : Compare with structurally similar compounds in Tox21 databases. For example, a fluorophenyl-containing analog showed hepatotoxicity at high doses, guiding dose-range studies .

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